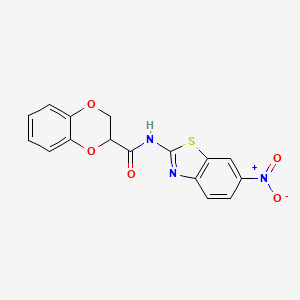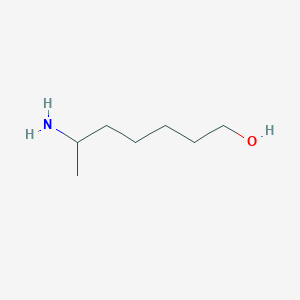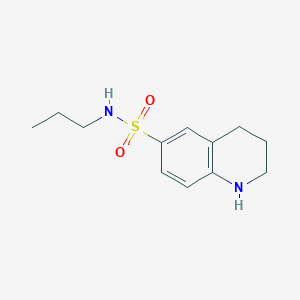
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3 . This code provides a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and density, are not provided in the search results.科学的研究の応用
Antimalarial Activity
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide, as part of the sulfonamide group, has shown potential in antimalarial applications. Research has indicated that compounds similar to this compound, such as diaphenylsulfone (DDS), exhibit effectiveness against chloroquine-resistant strains of Plasmodium falciparum. These findings suggest that sulfonamides, through their inhibition of folate synthesis in the parasite, could offer a therapeutic avenue for treating chloroquine-resistant malaria, particularly in regions where this resistance is prevalent (Degowin et al., 1966).
Xenobiotic Metabolism
The metabolism of xenobiotics, including compounds structurally related to this compound, has been extensively studied to understand its implications for various diseases, such as Parkinson's disease. Research into the metabolism of tetrahydroisoquinolines in the human liver and intestinal mucosa has revealed significant interindividual variability, with implications for the understanding of disease mechanisms and the development of personalized medicine approaches (Pacifici et al., 1997).
Chemotherapy and Cancer Research
Sulfonamides and their derivatives have been explored for their potential use in chemotherapy. Chloroquinoxaline sulfonamide (CQS), a halogenated heterocyclic sulfanilamide, has been investigated in clinical trials for its activity against various solid tumors, including non-small cell lung cancer. Although the results have been mixed, with modest antitumor activity observed, these studies underscore the potential of sulfonamide derivatives in oncology, suggesting that compounds like this compound could be of interest in future cancer research (Rigas et al., 1992).
Tuberculosis Treatment
The use of sulfonamides in treating tuberculosis (TB) has been revisited in light of drug-resistant TB strains. Historical data and recent findings suggest that compounds like this compound, owing to their sulfonamide structure, might exhibit efficacy against Mycobacterium tuberculosis, including drug-resistant strains. This highlights the potential for reevaluating old drugs for new applications in infectious disease treatment (Forgacs et al., 2009).
Anesthesia Adjuvant
Magnesium sulfate, a compound with a mechanism of action that could be synergistic with that of this compound, has been studied for its role as an adjuvant during general anesthesia. It reduces the requirements for anesthetic drugs such as propofol and muscle relaxants. This suggests a potential area of research into how sulfonamides could modulate or enhance the effects of anesthesia, offering a path to more efficient and safer anesthetic protocols (Gupta et al., 2006).
特性
IUPAC Name |
N-propyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-7-14-17(15,16)11-5-6-12-10(9-11)4-3-8-13-12/h5-6,9,13-14H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXQLPZLRZAWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)NCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

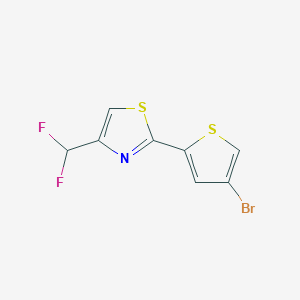
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2683246.png)
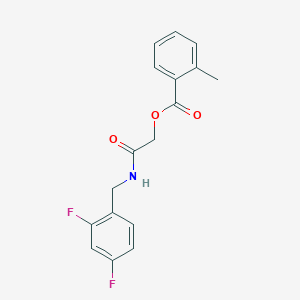
![5-chloro-2-methoxy-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2683248.png)
![2-[4-formyl-2-(hydroxymethyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2683249.png)
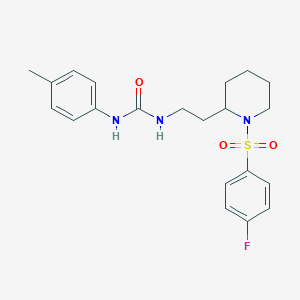
![1-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2683251.png)
![Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate](/img/structure/B2683253.png)
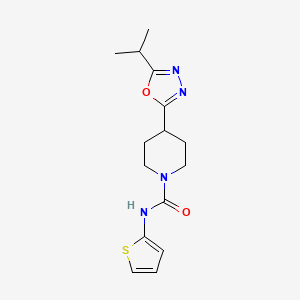
![Tert-butyl 4-[methyl-[2-(trifluoromethyl)pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B2683256.png)
![N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B2683259.png)
![1-Methyl-3-(pyridin-3-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2683265.png)
